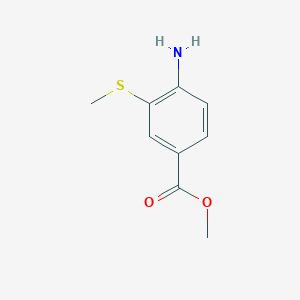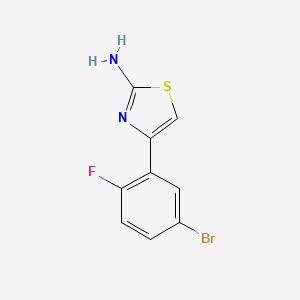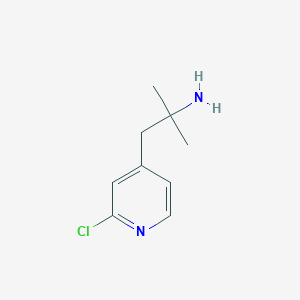
Methyl 4-amino-3-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(methylthio)benzoate is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methylthio group at the 3-position, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(methylthio)benzoate typically involves the following steps:
Nitration and Reduction: The starting material, methyl 3-(methylthio)benzoate, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions.
Esterification: Alternatively, the compound can be synthesized by esterifying 4-amino-3-(methylthio)benzoic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-amino-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other materials requiring specific functional groups.
Mécanisme D'action
The mechanism by which Methyl 4-amino-3-(methylthio)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-3-(methylthio)benzoate: vs. The ethylthio derivative has a longer alkyl chain, which can affect its hydrophobicity and reactivity.
This compound: vs. The methoxy derivative has an oxygen atom instead of sulfur, leading to different electronic and steric properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a methylthio group on the benzoate ring, providing a distinct combination of reactivity and interaction potential with various chemical and biological systems.
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
methyl 4-amino-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3 |
Clé InChI |
GZDNQFLQBPXZGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)




![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)
![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)


